REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[O:12])[NH:10][C:8](=[O:9])[C:7]2=[CH:13][CH:14]=1)([O-:3])=[O:2].[OH-].[NH4+:16]>O>[N+:1]([C:4]1[CH:5]=[C:6]([C:11]([NH2:10])=[O:12])[C:7](=[CH:13][CH:14]=1)[C:8]([NH2:16])=[O:9])([O-:3])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(C(=O)NC2=O)=CC1
|
Name
|
|
Quantity
|
3500 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
( 6 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
With continued stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is applied until frothing ceases (1 hour)
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate is collected
|
Type
|
WASH
|
Details
|
washed with ice water (2 × 400ml)
|
Type
|
CUSTOM
|
Details
|
then recrystallized with acetone (2 × 400 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to yield 440 g of I as pale yellow crystals
|
Type
|
CUSTOM
|
Details
|
yield
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(C(=O)N)=CC1)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |